molecular formula C9H24N3Si B14256512 CID 78063046

CID 78063046

Cat. No.: B14256512
M. Wt: 202.39 g/mol
InChI Key: CVVPPNVOEKWAJL-UHFFFAOYSA-N
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Description

For example, and list structurally characterized compounds such as oscillatoxin derivatives (CIDs 101283546, 185389) and synthetic small molecules (CID 57892468), but none match CID 78063046 .

To ensure robustness, further validation using updated PubChem entries or specialized cheminformatics tools (e.g., PubChem’s Exact Mass/Structure Search) is recommended.

Properties

Molecular Formula

C9H24N3Si

Molecular Weight

202.39 g/mol

InChI

InChI=1S/C9H24N3Si/c1-7-10(4)13(11(5)8-2)12(6)9-3/h7-9H2,1-6H3

InChI Key

CVVPPNVOEKWAJL-UHFFFAOYSA-N

Canonical SMILES

CCN(C)[Si](N(C)CC)N(C)CC

Origin of Product

United States

Chemical Reactions Analysis

CID 78063046 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

    Addition: This reaction involves the addition of atoms or groups to a double or triple bond. Common reagents include hydrogen, halogens, and water.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

CID 78063046 has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of CID 78063046 involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

While CID 78063046 remains uncharacterized in the evidence, a framework for comparative analysis can be extrapolated from documented analogs:

Table 1: Comparative Analysis of Structurally or Functionally Related Compounds

Compound (CID) Structural Class Key Functional Groups Biological Relevance Source
Oscillatoxin D (101283546) Polyketide-derived toxin Macrocyclic lactone, methyl ester Cytotoxic activity in marine toxins (Fig. 1A)
3-O-Caffeoyl Betulin (10153267) Triterpenoid derivative Caffeoyl ester, lupane skeleton Inhibitor of bile acid transporters (Fig. 8)
Irbesartan (3749) Tetrazole-containing Biphenyl, carbonyl group Angiotensin II receptor antagonist (Fig. 8)
Betulin (72326) Pentacyclic triterpenoid Lupane skeleton, hydroxyl Antiviral, anti-inflammatory (Fig. 8)

Key Observations:

Structural Diversity: Similar compounds span polyketides (e.g., oscillatoxins), triterpenoids (e.g., betulin derivatives), and synthetic pharmaceuticals (e.g., irbesartan). These classes differ in biosynthetic origin and functional group complexity .

Functional Group Impact : The presence of ester groups (e.g., 3-O-caffeoyl betulin) or heterocycles (e.g., tetrazole in irbesartan) dictates solubility, target binding, and metabolic stability .

Biological Relevance : Marine toxins like oscillatoxin D exhibit cytotoxicity, while betulin derivatives modulate transporter activity, highlighting the role of structural motifs in bioactivity .

Methodological Considerations for Comparative Studies

The evidence emphasizes rigorous practices for chemical comparison:

  • Structural Validation : Use high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) to confirm molecular formulas and stereochemistry (as in and ) .
  • Data Reproducibility : Detailed experimental protocols (e.g., synthetic steps, chromatographic conditions) must be included to enable replication, per guidelines in and .
  • Standardized Nomenclature: Follow IUPAC rules for compound naming and avoid ad hoc abbreviations (e.g., "BSP" in should be expanded as "bromosulfophthalein") .

Limitations and Recommendations

Data Gaps : The absence of this compound in the evidence precludes direct comparisons. Cross-referencing with PubChem or ChEMBL is advised.

Hyperparameter Sensitivity: As noted in and , minor variations in experimental conditions (e.g., solvent purity, assay pH) can significantly alter observed bioactivity, necessitating meticulous reporting .

Structural Similarity Metrics : Tools like Tanimoto coefficients (used in for similarity scoring) should quantify molecular overlap if this compound’s structure is resolved .

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